ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate

Click Chemistry Regioselective Synthesis 1,2,3-Triazole

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate (CAS 1271724-77-6) is a 1,4-disubstituted 1,2,3-triazole derivative with molecular formula C13H15N3O2 and a molecular weight of 245.28 g·mol⁻¹. The compound features a benzyl substituent at the triazole C4 position and an ethyl acetate moiety at the N1 position, conforming to the 1,4-regioisomeric connectivity pattern characteristic of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) products.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 1271724-77-6
Cat. No. B1404683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate
CAS1271724-77-6
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=C(N=N1)CC2=CC=CC=C2
InChIInChI=1S/C13H15N3O2/c1-2-18-13(17)10-16-9-12(14-15-16)8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3
InChIKeyMYRVHDNZPCHLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate (CAS 1271724-77-6): Compound Identity and Core Characteristics for Procurement Evaluation


Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate (CAS 1271724-77-6) is a 1,4-disubstituted 1,2,3-triazole derivative with molecular formula C13H15N3O2 and a molecular weight of 245.28 g·mol⁻¹ . The compound features a benzyl substituent at the triazole C4 position and an ethyl acetate moiety at the N1 position, conforming to the 1,4-regioisomeric connectivity pattern characteristic of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) products [1]. It belongs to a broader class of 4-benzyl-1,2,3-triazole derivatives that have been investigated as in vitro inhibitors of prostaglandin synthesis and as ligands for benzodiazepine receptor binding sites [2][3]. The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98% .

Why In-Class 1,2,3-Triazole Acetate Esters Cannot Be Interchanged with Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate in Research and Development Pipelines


Within the 1,2,3-triazole chemical space, subtle structural variations—including the position of substitution on the triazole ring, the nature of the N1 substituent (ester vs. carboxylic acid), and the identity of the C4 aromatic group—produce divergent pharmacological profiles that preclude generic interchangeability [1]. The 4-benzyl substitution pattern of this compound is associated with a specific activity profile in prostaglandin synthesis inhibition that differs from the 4-benzoyl analogs; the benzyl group confers distinct lipophilicity and hydrogen-bonding characteristics that affect target engagement [2]. Furthermore, the ethyl ester moiety at N1 represents a critical structural decision point: the corresponding carboxylic acid derivatives display different pharmacokinetic properties and receptor-binding behaviors, while the carboxymethyl or carboethoxymethyl group at N1 has been shown to modulate benzodiazepine receptor affinity in a regioisomer-dependent manner [3]. These structure-activity relationships mean that substituting a closely related triazole analog without systematic comparative evaluation risks compromising experimental reproducibility and lead optimization trajectories.

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate: Quantitative Differentiation Evidence Against Closest Comparators


Regioselective Synthesis Advantage: Thermodynamic Preference for the 1,4-Disubstituted Regioisomer Over the 1,5-Isomer in CuAAC Click Chemistry

In the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between benzyl azide and ethyl propiolate—the synthetic route to ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate—density functional theory (DFT) calculations demonstrate that formation of the 1,4-disubstituted regioisomer is thermodynamically more favorable than the 1,5-disubstituted regioisomer in gas phase and across three solvent systems (water, dioxane, THF) [1]. Water as solvent further enhances the thermodynamic preference for the 1,4-regioisomer relative to dioxane and THF, consistent with experimental observations [1]. This regiospecific outcome is structurally encoded in the compound's connectivity: the benzyl group occupies the C4 position and the ethyl acetate moiety occupies the N1 position, a connectivity pattern that is critical for biological target recognition in this chemotype [2].

Click Chemistry Regioselective Synthesis 1,2,3-Triazole CuAAC DFT Calculation

Prostaglandin Synthesis Inhibition: 4-Benzyl Substitution Confers Active but Moderate Inhibitory Profile Distinguished from 4-Benzoyl Analogs

The 4-benzyl-1,2,3-triazol-N-acetic acid chemotype—of which ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is the ethyl ester prodrug form—has been directly evaluated alongside 4-benzoyl-substituted analogs in an in vitro prostaglandin synthesis inhibition assay using bovine vesicular gland microsomes [1]. The study by Biagi et al. (1986) demonstrated that several 4-benzyl-substituted derivatives exhibited measurable biological activity in both prostaglandin synthesis inhibition and [14C]indomethacin displacement assays, though the authors noted that the 4-benzoyl series generally included compounds with distinct potency characteristics [1]. Subsequent SAR studies confirmed that structural modifications at both the C4 position (benzyl vs. benzoyl) and the N1 acetic acid/ester moiety produce differentiated inhibitory profiles [2].

Prostaglandin Synthesis Inhibition COX Pathway Anti-Inflammatory Triazole Indomethacin Displacement

Benzodiazepine Receptor Binding SAR: Carboxymethyl at N1 Attenuates Activity Relative to Neutral/Lipophilic N1 Substituents

In a head-to-head comparative study of 25 C-benzoyl-1,2,3-triazole derivatives for benzodiazepine receptor binding, compound 23—described as the 'triazole acetic derivative which is 4-benzyl substituted' and structurally corresponding to the carboxylic acid parent of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate—was directly compared against compounds bearing neutral and lipophilic N1 substituents [1]. Compounds 11a (phenethyl-substituted) and 9a (cyclohexyl-substituted) demonstrated the highest [3H]flunitrazepam displacement activity, while compound 23 exhibited a lower activity equivalent to that of the less active 5-benzoyl isomer 11b [1]. The authors concluded that the carboxymethyl radical at the N1 position generally decreased benzodiazepine receptor binding activity, likely due to intramolecular hydrogen bonding with the carbonyl function of the benzoyl substituent [1].

Benzodiazepine Receptor GABA-A Flunitrazepam Displacement CNS Triazole

Procurement Specification Differentiation: Purity Tiering Across Commercial Suppliers Enables Fit-for-Purpose Sourcing

Commercially available batches of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate are supplied at differentiated purity levels that directly impact suitability for specific research applications. AKSci specifies a minimum purity of 95% , while Leyan offers material at 98% purity . Matrix Scientific (distributed through Fujifilm Wako) supplies the compound with storage at room temperature , and CymitQuimica lists the compound with MDL number MFCD28023541 . These purity tiers represent a meaningful differentiation for procurement decisions: 95% purity material may be adequate for intermediate-scale synthetic transformations where subsequent purification is planned, while 98% purity is more appropriate for direct biological assays where impurity-driven artifacts could confound data interpretation.

Chemical Procurement Purity Specification Quality Control Research Chemical Vendor Comparison

Recommended Application Scenarios for Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate Based on Verified Differentiation Evidence


Prostaglandin Synthesis Inhibitor Lead Optimization: Scaffold-Hopping Starting Point

The 4-benzyl-1,2,3-triazole core of this compound has established precedent as an in vitro prostaglandin synthesis inhibitor scaffold [1]. The ethyl ester form serves as a suitable starting point for medicinal chemistry campaigns targeting mPGES-1 or related enzymes in the prostaglandin biosynthetic pathway, where the ester can be hydrolyzed to the active carboxylic acid in situ or used directly for SAR exploration. The 4-benzyl substitution distinguishes this chemotype from the 4-benzoyl sub-series, offering a different lipophilic and electronic profile for lead optimization [1].

GABA-A/Benzodiazepine Receptor Ligand Development: N1-Carboxymethyl Chemotype Exploration

The compound's structural relationship to compound 23 from Biagi et al. (1993)—which was directly characterized for benzodiazepine receptor binding—positions it as a relevant tool compound for CNS drug discovery programs investigating triazole-based GABA-A receptor modulators [2]. The study demonstrates that the N1-carboxymethyl/ester moiety attenuates but does not abolish receptor binding, making this chemotype suitable for programs seeking moderate-affinity benzodiazepine site ligands with potential for functional selectivity.

Click Chemistry Building Block for Diversified Compound Library Synthesis

The predictable and thermodynamically favored 1,4-regioselectivity of its CuAAC synthetic route ensures reliable and scalable access to this compound as a synthetic intermediate [3]. The ethyl ester functionality at N1 provides a versatile handle for further derivatization—including hydrolysis to the carboxylic acid, amidation, or reduction—enabling its use as a core building block in diversity-oriented synthesis and parallel library production for multiple target classes.

Analytical Reference Standard for Triazole Impurity Profiling and Method Validation

With commercial availability at differentiated purity tiers (95% from AKSci, 98% from Leyan), this compound can serve as a characterized reference material for HPLC method development, impurity profiling, and quality control of triazole-containing pharmaceutical intermediates . The availability of the MDL number (MFCD28023541) facilitates unambiguous registration in electronic laboratory notebooks and chemical inventory systems.

Quote Request

Request a Quote for ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.